tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate
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Overview
Description
tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-methylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methylpyrrolidine attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in therapeutic settings .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate: can be compared with other tert-butyl esters and pyrrolidine derivatives.
tert-Butyl (3R)-3-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a methyl group.
tert-Butyl (3R)-3-aminopyrrolidine-3-carboxylate: Contains an amino group instead of a methyl group.
Uniqueness
Its tert-butyl ester group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions .
Properties
IUPAC Name |
tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)5-6-11-7-10/h11H,5-7H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADEDYJKXBUPD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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